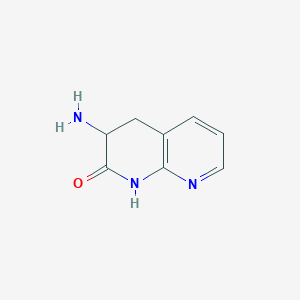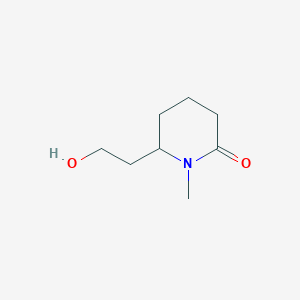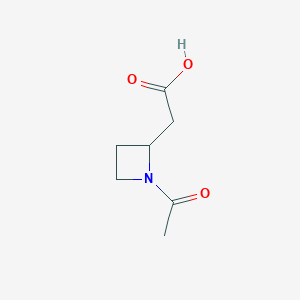![molecular formula C9H15NO B11918310 (R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
(R)-Spiro[2.5]octane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Spiro[2.5]octane-1-carboxamide is a compound characterized by a spirocyclic structure, which consists of two rings sharing a single atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Spiro[2.5]octane-1-carboxamide typically involves the amidation of a carboxylic acid substrate. Amidation can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with an amine to form the amide bond . Non-catalytic amidation can also be performed, though it may require harsher conditions or longer reaction times .
Industrial Production Methods
Industrial production of ®-Spiro[2.5]octane-1-carboxamide may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-Spiro[2.5]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Spiro[2.5]octane-1-carboxamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
®-Spiro[2.5]octane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of spirocyclic chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it useful in various industrial applications, including the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ®-Spiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-Spiro[2.5]octane-1-carboxamide include other spirocyclic amides and carboxamides, such as:
Uniqueness
®-Spiro[2.5]octane-1-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(2R)-spiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H2,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
HDQONKBOIFNIBM-ZETCQYMHSA-N |
Isomerische SMILES |
C1CCC2(CC1)C[C@H]2C(=O)N |
Kanonische SMILES |
C1CCC2(CC1)CC2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
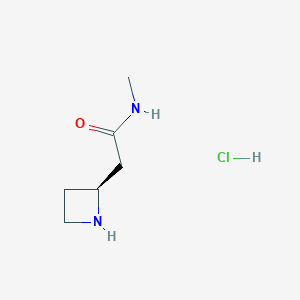
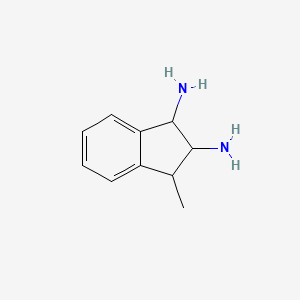
![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
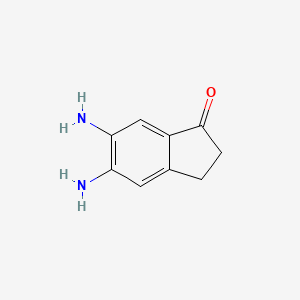
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
